Cas no 1774901-22-2 (2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine)

2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group and a [1,2,4]oxadiazole ring bearing a 2,6-difluorophenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the oxadiazole ring contributes to its potential as a bioactive scaffold. Its precise reactivity and functional group compatibility allow for further derivatization, enabling applications in drug discovery and material science. The compound's well-defined synthesis route ensures consistent purity and reproducibility for research and industrial use.
2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine structure
1774901-22-2 structure
Product Name:2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine
CAS No:1774901-22-2
MF:C13H6ClF2N3O
MW:293.656048297882
CID:5162106
Update Time:2025-06-14

2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine
    • Inchi: 1S/C13H6ClF2N3O/c14-10-6-7(4-5-17-10)13-18-12(19-20-13)11-8(15)2-1-3-9(11)16/h1-6H
    • InChI Key: ZJEOFVRPKRJVOA-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=CC(C2ON=C(C3=C(F)C=CC=C3F)N=2)=C1

2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine Pricemore >>

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Additional information on 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine

Comprehensive Overview of 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine (CAS No. 1774901-22-2)

The compound 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine (CAS No. 1774901-22-2) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridine core linked to a [1,2,4]oxadiazole ring and a 2,6-difluorophenyl group, makes it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its potential as a kinase inhibitor or ligand for targeted therapies, aligning with the growing demand for precision medicine.

In recent years, the scientific community has focused on heterocyclic compounds like 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine due to their bioactivity and structural diversity. Searches for "oxadiazole derivatives in drug design" or "fluorinated pyridine applications" have surged, reflecting industry trends. This compound’s chloro and difluoro substituents enhance its binding affinity and metabolic stability, key factors in optimizing small-molecule therapeutics—a hot topic in AI-driven drug discovery platforms.

The synthesis of CAS No. 1774901-22-2 typically involves cyclization reactions between nitrile oxides and carboxylate derivatives, a process widely discussed in "click chemistry for heterocycles" forums. Its lipophilic efficiency (LipE) and hydrogen-bond acceptor/donor profile make it a candidate for CNS-targeting drugs, addressing popular queries like "blood-brain barrier penetration strategies." Additionally, its oxadiazole-pyridine scaffold is explored in "crop protection chemicals," responding to the agrochemical sector’s need for novel pesticide intermediates.

From an analytical perspective, 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine is characterized via HPLC-MS and NMR spectroscopy, techniques frequently searched alongside "impurity profiling of APIs." Its stability under physiological pH ranges (investigated in "preclinical ADME studies") further underscores its utility. Notably, the 2,6-difluoro substitution minimizes off-target interactions—a priority in "selective kinase inhibitor design" discussions.

As the demand for fragment-based drug discovery (FBDD) grows, this compound’s molecular weight (~293.67 g/mol) and rotatable bond count align with lead-like properties. It also fits into "green chemistry" trends, as its synthesis can leverage catalytic methods to reduce waste. These attributes position CAS No. 1774901-22-2 as a compelling subject for "high-throughput screening libraries"—a frequently queried term in computational chemistry circles.

In conclusion, 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine exemplifies the intersection of medicinal chemistry and materials science. Its relevance to "structure-activity relationship (SAR) studies" and "bioisostere development" ensures sustained interest, while its CAS registry (1774901-22-2) serves as a critical identifier for researchers navigating chemical databases and patent literature.

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